![molecular formula C11H20N2OS B1440076 4-(Thiomorpholine-4-carbonyl)cyclohexan-1-amine CAS No. 1183736-33-5](/img/structure/B1440076.png)
4-(Thiomorpholine-4-carbonyl)cyclohexan-1-amine
Overview
Description
4-(Thiomorpholine-4-carbonyl)cyclohexan-1-amine is a chemical compound with the CAS Number: 1183736-33-5 . It has a molecular weight of 228.36 and its IUPAC name is 4-(4-thiomorpholinylcarbonyl)cyclohexylamine . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 4-(Thiomorpholine-4-carbonyl)cyclohexan-1-amine is 1S/C11H20N2OS/c12-10-3-1-9(2-4-10)11(14)13-5-7-15-8-6-13/h9-10H,1-8,12H2 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
4-(Thiomorpholine-4-carbonyl)cyclohexan-1-amine is a powder that is stored at room temperature . The compound has a molecular weight of 228.36 .Scientific Research Applications
Synthesis and Antimicrobial Activity
Research has focused on the synthesis of derivatives of thiomorpholine for their potential antimicrobial activity. One study involved the synthesis of 4-thiomorpholin-4ylbenzohydrazide derivatives through a series of reactions starting with thiomorpholine. These derivatives were tested for antimicrobial activity, showing the potential of thiomorpholine compounds in developing new bioactive molecules with antimicrobial properties (D. Kardile & N. Kalyane, 2010). Similarly, another study synthesized new amides of Thiomorpholine caboxylate, exploring their antimicrobial evaluation and showing moderate to good antibacterial and antifungal activities (V. Nagavelli et al., 2014).
Chemical Synthesis and Characterization
In the realm of chemical synthesis, thiomorpholine derivatives have been explored for their interesting chemical properties. For instance, N-(Organylmethylidene)bis(chloromethylidene)thiomorpholin-4-amines and -selenomorpholin-4-amines were synthesized, showcasing the versatility of thiomorpholine in forming hydrazones through reactions with various aldehydes. The structure of these compounds was elucidated using NMR and 2D NOESY experiments, illustrating the utility of thiomorpholine derivatives in organic synthesis and chemical study (A. V. Martynov et al., 2013).
Green Chemistry and Catalysis
Thiomorpholine 1,1-dioxides were prepared via a green chemistry approach using a double Michael addition reaction, catalyzed by boric acid/glycerol in water. This process highlights the role of thiomorpholine derivatives in facilitating environmentally friendly synthetic routes, offering good to excellent yields and showcasing the potential for thiomorpholine compounds in green chemistry applications (Azim Ziyaei Halimehjnai et al., 2013).
Antiproliferative Activity
The synthesis of specific thiomorpholine derivatives has been explored for their potential antiproliferative activity against cancer cell lines. One study synthesized a compound with significant inhibitory activity against some cancer cell lines, demonstrating the potential of thiomorpholine derivatives in medicinal chemistry for developing anticancer agents (J. Lu et al., 2021).
properties
IUPAC Name |
(4-aminocyclohexyl)-thiomorpholin-4-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2OS/c12-10-3-1-9(2-4-10)11(14)13-5-7-15-8-6-13/h9-10H,1-8,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHLHEJTFQCQEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)N2CCSCC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Thiomorpholine-4-carbonyl)cyclohexan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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